Product packaging for 1-(1-Butyl-1H-pyrrol-2-yl)ethanone(Cat. No.:CAS No. 84756-52-5)

1-(1-Butyl-1H-pyrrol-2-yl)ethanone

Cat. No.: B8775935
CAS No.: 84756-52-5
M. Wt: 165.23 g/mol
InChI Key: CTMBBEAUGHCHJH-UHFFFAOYSA-N
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Description

Significance of the Pyrrole (B145914) Moiety in Heterocyclic Chemistry

The pyrrole ring is a fundamental building block in a wide array of natural products and synthetic compounds. scispace.comresearchgate.net Its aromaticity, arising from the delocalization of six π-electrons over the five-membered ring, confers significant stability. numberanalytics.comlibretexts.org This structural feature is pivotal to its role in numerous biological systems. For instance, the porphyrin ring, a macrocycle composed of four pyrrole units, is central to essential biomolecules like heme in hemoglobin and chlorophyll (B73375) in plants. scispace.comresearchgate.net

The nitrogen atom in the pyrrole ring imparts distinct properties, influencing its chemical behavior. numberanalytics.com It can participate in hydrogen bonding and its lone pair of electrons contributes to the aromatic system, rendering the ring electron-rich and susceptible to electrophilic substitution, primarily at the 2- and 5-positions. numberanalytics.comuctm.edu This reactivity allows for the facile introduction of various functional groups, leading to a diverse range of substituted pyrroles with tailored properties.

Overview of Substituted Pyrrole Chemistry in Academic Research

The versatility of the pyrrole scaffold has spurred extensive research into the synthesis and application of its derivatives. benthamdirect.comalliedacademies.org Academic investigations have explored numerous synthetic methodologies to access a wide variety of substituted pyrroles, ranging from classical methods like the Paal-Knorr synthesis to modern transition metal-catalyzed reactions. uctm.edursc.org These efforts have enabled the creation of libraries of pyrrole-containing compounds for various applications.

Substituted pyrroles are prominent in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. scispace.comresearchgate.net Furthermore, the unique electronic and photophysical properties of certain pyrrole derivatives have led to their investigation in materials science for applications such as organic light-emitting diodes (OLEDs) and sensors. researchgate.netbenthamdirect.com The ongoing exploration of substituted pyrrole chemistry continues to uncover novel compounds with significant potential in both academic and industrial settings. researchgate.net

Contextualizing Ethanone-Substituted Pyrroles within Chemical Literature

Within the vast family of pyrrole derivatives, those bearing an ethanone (B97240) (acetyl) group represent a significant subclass. The introduction of an acetyl group, a powerful electron-withdrawing substituent, can significantly modulate the electronic properties and reactivity of the pyrrole ring. This has made ethanone-substituted pyrroles valuable intermediates in organic synthesis.

The compound 1-(1-Butyl-1H-pyrrol-2-yl)ethanone is a specific example of an N-substituted 2-acetylpyrrole (B92022). The butyl group at the 1-position and the acetyl group at the 2-position define its structure and influence its chemical characteristics. Research on analogous compounds, such as 1-(1H-pyrrol-2-yl)ethanone and its N-methyl derivative, provides a foundation for understanding the properties and potential reactivity of this specific molecule. nist.govbldpharm.comnist.gov The butyl group, in particular, increases the lipophilicity of the molecule compared to its simpler counterparts.

The study of such compounds contributes to the broader understanding of structure-activity relationships within the pyrrole class and provides building blocks for the synthesis of more complex molecules with potential applications in various fields of chemical research.

PropertyValue
Molecular Formula C10H15NO
Molecular Weight 165.23 g/mol
IUPAC Name This compound
CAS Number 84756-52-5

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO B8775935 1-(1-Butyl-1H-pyrrol-2-yl)ethanone CAS No. 84756-52-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

84756-52-5

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

1-(1-butylpyrrol-2-yl)ethanone

InChI

InChI=1S/C10H15NO/c1-3-4-7-11-8-5-6-10(11)9(2)12/h5-6,8H,3-4,7H2,1-2H3

InChI Key

CTMBBEAUGHCHJH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C=CC=C1C(=O)C

Origin of Product

United States

Synthetic Methodologies for 1 1 Butyl 1h Pyrrol 2 Yl Ethanone and Its Analogs

Direct Functionalization Approaches to Pyrrole (B145914) Ethanones

Direct functionalization strategies are a common and effective means of preparing pyrrole ethanones. These methods typically start with a pyrrole substrate and introduce the desired acetyl and N-butyl groups in separate steps.

Acylation Reactions on Pyrrole Rings

The introduction of an acetyl group onto a pyrrole ring is a key step in the synthesis of the target compound. This is typically achieved through Friedel-Crafts acylation or similar reactions. Pyrrole is an electron-rich aromatic heterocycle, making it highly reactive towards electrophilic substitution. slideshare.netlibretexts.org

Acylation of pyrrole generally occurs at the 2-position due to the greater stabilization of the carbocation intermediate formed during the reaction. slideshare.netquora.comaklectures.com The reaction of pyrrole with acetic anhydride (B1165640), for instance, can yield 2-acetylpyrrole (B92022), often requiring elevated temperatures. pharmaguideline.com Other acylating agents like acetyl chloride can also be used, sometimes in the presence of a Lewis acid catalyst. wikipedia.org

Table 1: Representative Acylation Reactions of Pyrrole

Acylating AgentCatalyst/ConditionsProductReference
Acetic Anhydride200°C2-Acetylpyrrole pharmaguideline.com
N-Acetyl Imidazole-N-Acetylpyrrole pharmaguideline.com
Acid ChloridesWith or without catalyst2-Acylpyrroles wikipedia.org
Nitriles (Houben-Hoesch reaction)-2-Acylpyrroles wikipedia.org

N-Alkylation Strategies for Pyrrole Derivatives

Once the acetyl group is in place, the next step is the introduction of the butyl group onto the nitrogen atom of the pyrrole ring. This N-alkylation is typically achieved by treating the 2-acetylpyrrole with a suitable alkylating agent, such as an alkyl halide.

For instance, 2-acetylpyrrole can undergo an alkylation reaction with an alkyl iodide in a benzene/solid potassium hydroxide (B78521) system, with 18-crown-6 (B118740) acting as a phase-transfer catalyst, to produce the corresponding 1-alkyl derivative. sigmaaldrich.com The presence of an electron-withdrawing group, such as the acetyl group at the C2 position, can facilitate N-alkylation. pharmaguideline.com The use of ionic liquids as solvents has also been shown to promote highly regioselective N-alkylation of pyrrole with alkyl halides. organic-chemistry.orgorganic-chemistry.org

Electrophilic Substitution Strategies on Pyrrole Ring Systems

The inherent reactivity of the pyrrole ring towards electrophiles is a cornerstone of its functionalization. slideshare.net Electrophilic substitution on pyrrole preferentially occurs at the C2 and C5 positions. slideshare.netquora.com This is because the carbocation intermediate formed by attack at these positions is more stable due to the delocalization of the positive charge over three resonance structures. slideshare.net In contrast, attack at the C3 position results in a less stable intermediate with only two resonance structures. slideshare.net

Common electrophilic substitution reactions for pyrrole include halogenation, nitration, sulfonation, and Friedel-Crafts acylation. slideshare.netlibretexts.org For the synthesis of 1-(1-butyl-1H-pyrrol-2-yl)ethanone, the key electrophilic substitution is the acylation to introduce the ethanone (B97240) moiety.

Multi-component Reaction Strategies for Pyrrole Ring Construction

An alternative to the stepwise functionalization of a pre-existing pyrrole ring is the construction of the substituted pyrrole ring itself from acyclic precursors in a single synthetic operation. These multi-component reactions offer an efficient and atom-economical approach to complex pyrrole derivatives. bohrium.comrsc.orgrsc.orgorientjchem.org

Paal-Knorr Type Syntheses

The Paal-Knorr synthesis is a classic and widely used method for preparing pyrroles. rsc.orgacs.orgrsc.org It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. pharmaguideline.comorganic-chemistry.org To synthesize this compound via this route, a suitable 1,4-dicarbonyl precursor would be reacted with n-butylamine.

The reaction can be performed under neutral or mildly acidic conditions, and the addition of a weak acid like acetic acid can accelerate the reaction. organic-chemistry.org Various catalysts, including solid acids and water-soluble acids, have been developed to improve the efficiency and environmental friendliness of the Paal-Knorr reaction. rsc.org Enzyme-catalyzed Paal-Knorr reactions have also been reported, offering mild reaction conditions and good to excellent yields. nih.gov

Table 2: Examples of Paal-Knorr Pyrrole Synthesis

Dicarbonyl CompoundAmineCatalyst/ConditionsProduct TypeReference
2,5-Hexanedione (B30556)Primary AminesCATAPAL 200, 60°C, 45 minN-substituted pyrroles mdpi.com
2,5-HexanedioneVarious AminesCatalyst and solvent-free, room temperatureN-derivatized pyrroles rsc.org
1,4-Dicarbonyl compoundsAmmonia or Primary AmineNeutral or weakly acidicSubstituted pyrrole pharmaguideline.com

Condensation Reactions for Pyrrole Ring Formation

Beyond the Paal-Knorr synthesis, other condensation reactions can be employed to construct the pyrrole ring. The Knorr pyrrole synthesis, for example, involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org Because α-aminoketones can self-condense, they are typically prepared in situ. wikipedia.org

Another approach involves the Barton-Zard synthesis, where an isocyanoacetate is added to a nitroalkene, followed by cyclization and elimination to form the pyrrole. pharmaguideline.com Additionally, multi-component reactions involving 1,3-dicarbonyl compounds, aldehydes, and amines have been developed for the synthesis of highly substituted pyrroles. bohrium.com These methods offer a high degree of flexibility in introducing various substituents onto the pyrrole ring.

Innovative Synthetic Techniques for Pyrrole Ethanones

Recent advancements in synthetic methodology have focused on improving the efficiency, environmental footprint, and operational simplicity of chemical transformations. These innovations are particularly relevant to the synthesis of pyrrole ethanones and their analogs.

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. pensoft.net The Paal-Knorr synthesis, a cornerstone for pyrrole formation, has been significantly enhanced through the use of microwave assistance. wikipedia.orgorganic-chemistry.orgnih.gov

Microwave-assisted Paal-Knorr reactions can be performed under solvent-free conditions or in environmentally benign solvents like water, further enhancing their green credentials. pensoft.netresearchgate.net For example, the reaction of 2,5-hexanedione with various primary amines can be efficiently carried out under microwave irradiation to yield N-substituted pyrroles. researchgate.net This methodology is directly applicable to the synthesis of analogs of the target compound, such as 1-butyl-2,5-dimethylpyrrole.

The use of microwave heating has been reported for a variety of pyrrole syntheses, including the Clauson-Kaas, Barton-Zard, and Hantzsch reactions, demonstrating its broad applicability in this area of heterocyclic chemistry. pensoft.net

ReactionSubstratesConditionsAdvantagesReference
Paal-Knorr Synthesis1,4-Diketones, Primary aminesMicrowave irradiation, often solvent-freeRapid reaction times, high yields wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net
Clauson-Kaas SynthesisFuran (B31954) derivatives, AminesMicrowave irradiationFaster reactions, higher yields pensoft.net
General Pyrrole SynthesisVarious precursorsMicrowave irradiationReduced energy input, easier work-up pensoft.net

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. The synthesis of pyrroles has been a fertile ground for the application of these principles.

The Paal-Knorr reaction is inherently atom-economical, with water being the only byproduct. researchgate.net This reaction can often be performed under solvent-free and catalyst-free conditions, particularly with the aid of microwave irradiation or ball milling. researchgate.netnih.gov The use of biomass-derived, non-toxic organic acids like citric acid as catalysts in mechanochemical syntheses further enhances the green nature of this transformation. nih.gov

Water has been successfully employed as a solvent for the Paal-Knorr condensation, offering an environmentally benign alternative to traditional organic solvents. organic-chemistry.org Ionic liquids have also been explored as recyclable catalysts and solvents for the synthesis of N-substituted pyrroles. organic-chemistry.orgorganic-chemistry.org These approaches not only minimize environmental impact but also often simplify product isolation and purification.

Green ApproachKey FeaturesExample ReactionReference
Solvent-Free SynthesisReactions conducted without a solvent, often with microwave or mechanical activation.Paal-Knorr reaction of 2,5-hexanedione and anilines. researchgate.netnih.gov
Use of Green SolventsEmploying water or other environmentally benign solvents.Paal-Knorr condensation in water. organic-chemistry.org
Use of Green CatalystsUtilizing non-toxic, renewable catalysts.Citric acid-catalyzed Paal-Knorr synthesis via ball milling. nih.gov
Catalyst-Free SynthesisReactions proceeding without the need for a catalyst.Paal-Knorr reaction of 2,5-hexanedione with amines at room temperature. researchgate.net

The ability to control the position of substituents on the pyrrole ring is crucial for the synthesis of specific isomers, such as this compound. Friedel-Crafts acylation is a primary method for introducing an acetyl group onto the pyrrole ring, and its regioselectivity can be finely tuned.

The choice of Lewis acid catalyst plays a critical role in directing the acylation to either the C2 or C3 position of the pyrrole nucleus. For instance, the AlCl₃-catalyzed acylation of 1-(phenylsulfonyl)pyrrole (B93442) with acyl chlorides or anhydrides predominantly yields the 3-acyl derivative. beilstein-journals.orgdatapdf.com In contrast, using BF₃·OEt₂ as the catalyst favors the formation of the 2-acyl isomer. beilstein-journals.orgdatapdf.com The phenylsulfonyl protecting group can be readily removed under mild basic conditions.

Furthermore, the acylation of N-p-toluenesulfonylpyrrole with acetic anhydride in the presence of varying equivalents of AlCl₃ demonstrates a shift in regioselectivity. nih.gov With a higher equivalence of AlCl₃, the 3-acetyl derivative is favored, while a lower equivalence leads to a greater proportion of the 2-acetyl product. nih.gov The use of N-acylbenzotriazoles in the presence of TiCl₄ offers a mild and regioselective method for the C2-acylation of N-alkylpyrroles. nih.gov

These findings provide a clear strategy for the synthesis of the target compound: the acylation of 1-butylpyrrole (B1657953) under conditions that favor substitution at the 2-position.

Synthesis of Precursors and Intermediates for this compound Analogs

The synthesis of the target compound and its analogs relies on the availability of suitably substituted precursors and intermediates. The primary precursor is 1-butylpyrrole, which can be synthesized through several established methods.

A common and straightforward method for the synthesis of N-alkylpyrroles is the Paal-Knorr reaction. The condensation of a 1,4-dicarbonyl compound, such as 2,5-hexanedione, with a primary amine, in this case, n-butylamine, provides a direct route to N-substituted pyrroles. wikipedia.orgorganic-chemistry.org This reaction can be carried out under various conditions, including catalyst-free, solvent-free, and microwave-assisted protocols, making it a versatile and green option for preparing 1-butyl-2,5-dimethylpyrrole, a close analog of the desired precursor. researchgate.netresearchgate.netresearchgate.net

Alternatively, N-alkylation of the parent pyrrole ring with a butyl halide in the presence of a base is a standard method for preparing 1-butylpyrrole. organic-chemistry.orgorganic-chemistry.org The use of ionic liquids as the reaction medium can promote high regioselectivity for N-substitution. organic-chemistry.orgorganic-chemistry.org

Another approach involves the reaction of 3-hydroxy-2-pyrones, which act as masked 1,4-dicarbonyl compounds, with primary amines. For example, 3-hydroxy-2-pyrone reacts with n-butylamine in neat conditions to form N-butyl-pyrrole-2-carboxylic acid derivatives. acs.org Similarly, 1-(phenylsulfonyl)-3-acetylpyrrole can be prepared and subsequently rearranged to furnish 3-pyrrolylacetic acid, demonstrating the synthesis of functionalized pyrrole intermediates. beilstein-journals.org

The synthesis of 2-acetyl-1H-pyrroles from N-propargylic β-enaminones via a one-pot, two-step protocol involving a zinc chloride-mediated cyclization/rearrangement has also been reported, offering another avenue to acetylated pyrrole intermediates. organic-chemistry.orgnih.gov

Chemical Reactivity and Transformation Studies of 1 1 Butyl 1h Pyrrol 2 Yl Ethanone

Reactions at the Pyrrole (B145914) Ring System

The pyrrole ring is an electron-rich heterocycle, making it highly susceptible to electrophilic attack. wikipedia.org However, the presence of an electron-withdrawing acetyl group at the C2 position deactivates the ring towards electrophiles, while the N-butyl group is weakly activating. This substitution pattern directs the regioselectivity of various transformations.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for pyrroles. masterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the attack of an electrophile to form a resonance-stabilized cationic intermediate, known as a σ-complex or benzenium ion, followed by deprotonation to restore aromaticity. masterorganicchemistry.comuci.edulibretexts.org The first step is typically rate-determining due to the temporary disruption of the aromatic system. masterorganicchemistry.com

Common electrophilic substitution reactions applicable to this system include:

Halogenation: Introduction of chlorine, bromine, or iodine can be achieved using the respective halogens, often with a Lewis acid catalyst like an iron(III) halide. lumenlearning.com For activated systems like pyrroles, the reaction can sometimes proceed without a catalyst.

Nitration: The introduction of a nitro group (NO₂) is typically accomplished using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. lumenlearning.com

Friedel-Crafts Reactions: Acylation or alkylation using acyl chlorides or alkyl halides with a Lewis acid catalyst (e.g., AlCl₃) can occur. uci.edu However, Friedel-Crafts reactions can be challenging on deactivated pyrrole rings.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 2-Acylpyrroles This table presents expected outcomes based on general principles of electrophilic aromatic substitution on substituted pyrroles.

Reaction Type Reagent Expected Major Product(s)
Bromination Br₂ in CH₂Cl₂ 1-(1-Butyl-4,5-dibromo-1H-pyrrol-2-yl)ethanone
Nitration HNO₃/H₂SO₄ 1-(1-Butyl-4-nitro-1H-pyrrol-2-yl)ethanone and 1-(1-Butyl-5-nitro-1H-pyrrol-2-yl)ethanone
Acylation CH₃COCl/AlCl₃ Substitution at C4 and/or C5 positions

Nucleophilic Additions and Substitutions

While pyrroles are generally electron-rich, the electron-withdrawing nature of the 2-acetyl group makes the pyrrole ring in 1-(1-butyl-1H-pyrrol-2-yl)ethanone susceptible to nucleophilic attack, particularly through a conjugate addition mechanism. wikipedia.org In this reaction, a nucleophile adds to the β-position (C5) of the α,β-unsaturated system, with the negative charge being delocalized onto the oxygen atom of the acetyl group. wikipedia.org This type of reactivity is analogous to the Michael reaction.

Nucleophilic aromatic substitution, where a leaving group on the ring is replaced by a nucleophile, is less common for pyrroles unless the ring is activated by multiple, strong electron-withdrawing groups or a suitable leaving group is present at an activated position.

Oxidation and Reduction Pathways

The pyrrole ring can undergo both oxidation and reduction, leading to a variety of functionalized products.

Oxidation: The oxidation of pyrroles can be complex and is often less predictable than reductive methods. nih.gov However, controlled oxidation can yield valuable synthetic intermediates like pyrrolinones. nih.govresearchgate.net Oxidizing agents such as peroxides, singlet oxygen, and hypervalent iodine reagents have been employed. nih.gov For instance, the H₂O₂-dependent oxidation of pyrrole derivatives, catalyzed by enzymes like dehaloperoxidase, can lead to the formation of pyrrolin-2-ones. rsc.org In this process, an oxygen atom is incorporated into the pyrrole ring. rsc.org The presence of the acetyl group can influence the regioselectivity of the oxidation.

Reduction: Reduction of the pyrrole ring is less common than the reduction of the acetyl group. Catalytic hydrogenation under harsh conditions can lead to the saturation of the ring, forming the corresponding pyrrolidine (B122466) derivative. However, chemoselective methods that target the acyl group are more prevalent. Partial reduction of the pyrrole ring in related N-sulfonyl-2-acylpyrroles has been achieved using varied hydride sources to yield 3-pyrrolines. nih.gov

Reactions Involving the Ethanone (B97240) Moiety

The ethanone (acetyl) group is a versatile functional handle that participates in a wide range of chemical transformations.

Condensation and Derivatization Reactions

The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate can then act as a nucleophile in various condensation reactions.

Aldol-type Condensations: The enolate of this compound can react with aldehydes (e.g., benzaldehyde) in a Claisen-Schmidt condensation to form α,β-unsaturated ketones, also known as chalcones.

Reaction with Amines: The carbonyl group can react with primary amines to form imines (Schiff bases) or with secondary amines to form enamines.

Knoevenagel Condensation: Reaction with active methylene (B1212753) compounds can also occur.

These reactions are fundamental in building more complex molecular architectures from the parent ketone. For example, condensations of the related 2-acetylpyridine (B122185) with various benzaldehydes have been shown to produce cyclohexanol (B46403) derivatives and other complex structures. rsc.org

Functional Group Interconversions

The acetyl group can be converted into a variety of other functional groups, significantly expanding the synthetic utility of the parent molecule. ub.eduvanderbilt.eduimperial.ac.uk

Reduction to an Alcohol: The ketone can be selectively reduced to a secondary alcohol, 1-(1-(1-butyl-1H-pyrrol-2-yl)ethyl)alcohol, using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). researchgate.net

Reduction to an Alkyl Group: The carbonyl group can be completely removed and reduced to a methylene group (-CH₂-) to form 2-ethyl-1-butyl-1H-pyrrole. This can be achieved in a two-step, one-pot sequence by initial reduction to the alcohol with NaBH₄, followed by further reduction of the alcohol with sodium cyanoborohydride in the presence of a strong acid. researchgate.net Tandem alkylation-reduction of 2-acylpyrroles is also a known convenient one-pot synthesis. acs.orgscilit.com

Baeyer-Villiger Oxidation: The ketone can be oxidized using a peracid, such as peracetic acid, to form an ester (an acetate). This reaction involves the insertion of an oxygen atom between the carbonyl carbon and the pyrrole ring. qub.ac.uk

Formation of Oximes and Hydrazones: Reaction with hydroxylamine (B1172632) (NH₂OH) or hydrazine (B178648) (N₂H₄) and its derivatives yields the corresponding oximes and hydrazones, respectively.

Table 2: Key Functional Group Interconversions of the Ethanone Moiety

Reaction Type Reagent(s) Product Functional Group
Ketone Reduction NaBH₄, EtOH Secondary Alcohol

Cycloaddition and Rearrangement Processes

The pyrrole ring, while aromatic, can participate in cycloaddition reactions, although its aromatic character often necessitates specific reaction conditions or activating substituents. Similarly, the acyl group on the pyrrole ring can facilitate rearrangement reactions, leading to diverse molecular architectures.

Cycloaddition Reactions

The participation of pyrrole derivatives in cycloaddition reactions is a well-established field. While specific studies on this compound are not extensively documented, the reactivity of related N-substituted and 2-acylpyrroles provides significant insights. For instance, N-arylpyrroles have been shown to undergo Diels-Alder cycloadditions with benzynes generated from diaryliodonium salts, yielding bridged-ring amine structures. This type of reaction highlights the potential of the pyrrole core to act as a diene.

Another relevant transformation is the dearomative (4+3) cycloaddition reaction. Studies on 3-alkenylpyrroles reacting with oxyallyl cations have demonstrated the formation of cyclohepta[b]pyrrole (B8667514) frameworks. Although this reaction occurs at the 3- and 4-positions of the pyrrole ring, it showcases the versatility of the pyrrole system in cycloaddition chemistry. The electron-withdrawing nature of the acetyl group in this compound would likely influence the dienophilic or dienic character of the pyrrole ring in such reactions.

It is important to note that the aromaticity of the pyrrole ring can sometimes hinder its participation as a diene in Diels-Alder reactions. In some cases, Michael addition products are formed instead. The specific conditions, including the nature of the dienophile and the presence of catalysts, play a crucial role in determining the reaction pathway.

Rearrangement Processes

A notable rearrangement reaction applicable to N-acylpyrroles is the anionic Fries rearrangement, colloquially termed the "pyrrole dance." This transformation involves the migration of the acyl group from the nitrogen atom to a carbon atom on the pyrrole ring. Research has shown that the choice of base is critical in directing the chemoselectivity of the reaction. For instance, the use of lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂) can promote the rearrangement of N-acylpyrroles to 2-aroylpyrroles. This process is believed to occur via an intermolecular mechanism.

Table 1: Anionic Fries Rearrangement of N-Acylpyrroles

N-Acylpyrrole SubstrateBaseProductYield (%)
N-BenzoylpyrroleLiN(SiMe₃)₂2-BenzoylpyrroleHigh
N-(4-Methoxybenzoyl)pyrroleLiN(SiMe₃)₂2-(4-Methoxybenzoyl)pyrroleHigh
N-(4-Trifluoromethylbenzoyl)pyrroleLiN(SiMe₃)₂2-(4-Trifluoromethylbenzoyl)pyrroleHigh

This table presents generalized findings for N-acylpyrroles, indicating the potential for this compound to undergo a similar rearrangement to yield a 1-butyl-2,x-diacylpyrrole derivative.

Photochemical rearrangements also represent a potential transformation pathway. While direct photochemical rearrangement studies on this compound are scarce, related heterocyclic systems offer valuable precedents. For example, the photochemical skeletal rearrangement of 2-acylated dihydrobenzofurans has been reported to result in a 1,2-acyl transposition. Such light-induced transformations could potentially lead to novel isomers of the title compound.

Reactivity in the Presence of Catalysts and Organocatalysts

The introduction of catalysts and organocatalysts can significantly enhance the reactivity and selectivity of transformations involving this compound and its analogs. These catalytic systems can activate the molecule in various ways, enabling a broader scope of chemical reactions.

Catalytic Reactivity

Transition metal catalysis offers a powerful tool for the functionalization of pyrrole derivatives. For N-acylpyrroles, ruthenium(II)-catalyzed oxidative coupling reactions have been explored. In these reactions, the acyl group can act as a directing group, facilitating the regioselective C2-alkenylation of the pyrrole ring. This type of transformation would allow for the introduction of various alkenyl substituents at the C5 position of this compound.

Furthermore, the synthesis of N-substituted pyrroles can be achieved through various catalytic methods, such as the Paal-Knorr reaction catalyzed by solid acids like alumina. While this is a synthetic route to the parent structure, it underscores the role of catalysts in facilitating the formation of the N-substituted pyrrole core. Nickel-catalyzed protocols have also been developed for the synthesis of N-substituted pyrroles from diols and amines.

The acetyl group itself can be a site for catalytic transformations. For instance, the chemoselective reduction of the acyl group in 2-acyl-N-sulfonylpyrroles has been demonstrated, leading to the corresponding 2-alkylpyrroles. This suggests that under specific catalytic conditions, the acetyl group of this compound could be selectively reduced.

Organocatalytic Reactivity

Organocatalysis provides a metal-free alternative for activating and transforming organic molecules. For pyrrole derivatives, organocatalytic methods have been employed in various contexts. For example, bifunctional thiourea (B124793) catalysts have been shown to be effective in promoting asymmetric Michael addition/acyl transfer reactions involving 4-arylidenepyrrolidine-2,3-diones.

The activation of the acetyl group in this compound by organocatalysts is a plausible strategy for various transformations. For instance, proline and its derivatives are well-known organocatalysts for enamine and enol catalysis, which could potentially be applied to the acetyl group for subsequent reactions like aldol (B89426) or Michael additions. While specific examples with this compound are not prevalent in the literature, the general principles of organocatalysis suggest that the carbonyl group could be activated to participate in a variety of carbon-carbon bond-forming reactions.

Table 2: Potential Organocatalytic Activations of 2-Acylpyrroles

Catalyst TypeActivation ModePotential Reaction
Chiral Primary or Secondary AminesEnamine formationAsymmetric Aldol Addition
Chiral ThioureasHydrogen bonding to carbonylAsymmetric Michael Addition
Chiral Phosphoric AcidsBrønsted acid catalysisEnantioselective Friedel-Crafts Alkylation

This table outlines potential organocatalytic strategies that could be applied to this compound based on known reactivity patterns of similar ketones.

Spectroscopic Data for this compound Not Found

A comprehensive search for detailed experimental spectroscopic data for the chemical compound This compound has been conducted. Despite extensive queries for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, specific research findings and detailed spectral characterizations for this particular molecule could not be located in the available scientific literature and databases.

The required data, including ¹H NMR and ¹³C NMR chemical shifts, two-dimensional NMR correlations (COSY, HSQC, HMBC), specific IR absorption frequencies, and mass spectrometry fragmentation patterns, are not publicly available. The search results yielded information for related compounds, such as the parent molecule 1-(1H-pyrrol-2-yl)ethanone (2-acetylpyrrole) and other N-substituted analogs, but not for the specific N-butyl derivative requested.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the requested outline focusing solely on the advanced spectroscopic characterization of this compound. Proceeding without this specific data would require speculation and would not meet the standard of providing detailed and accurate research findings.

Advanced Spectroscopic Characterization Techniques for Pyrrole Ethanone Structures

Mass Spectrometry Techniques

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that allows for the analysis of compounds by generating gas-phase ions from a solution. For pyrrole (B145914) derivatives, ESI-MS is instrumental in determining the molecular weight and studying fragmentation pathways, which are significantly influenced by the substituents on the pyrrole ring.

In the positive ion mode, 2-substituted pyrrole derivatives typically form a protonated molecule, [M+H]⁺. The fragmentation of these ions provides characteristic patterns. For instance, studies on various 2-substituted pyrroles have shown that fragmentation is heavily dependent on the nature of the side-chain. Common fragmentation pathways include the loss of water (H₂O), aldehydes, and even the pyrrole moiety itself, particularly for compounds with aromatic groups in the side chain. For derivatives with non-aromatic side chains, losses of alcohols and C₃H₆ are more prevalent.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the determination of the elemental composition of a molecule with high accuracy by measuring the mass-to-charge ratio to a very high precision. This technique is crucial for unequivocally identifying unknown compounds and for confirming the synthesis of new molecules.

For 1-(1-Butyl-1H-pyrrol-2-yl)ethanone (C₁₀H₁₅NO), the theoretical exact mass can be calculated. An HRMS analysis would be expected to yield a measured mass that is very close to this theoretical value, typically within a few parts per million (ppm), thus confirming the elemental formula. While specific HRMS data for this compound is not documented in readily accessible literature, this technique is a standard and essential tool for the characterization of such novel compounds. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

Electronic Spectroscopy Methodologies

Electronic spectroscopy provides insights into the electronic structure of molecules by examining the transitions between different electronic energy levels upon absorption of ultraviolet or visible light.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy orbitals. In organic molecules like pyrrole ethanones, the absorption of UV-vis radiation typically involves π → π* and n → π* transitions.

The pyrrole ring and the acetyl group in this compound constitute a conjugated system. The π → π* transitions in such systems are generally intense and occur at longer wavelengths compared to non-conjugated systems. The lone pair of electrons on the oxygen atom of the carbonyl group can also undergo n → π* transitions, which are typically weaker and occur at longer wavelengths than the π → π* transitions. For 2-Acetylpyrrole (B92022), absorption bands have been observed that can be attributed to these electronic transitions. The introduction of an N-butyl group is not expected to dramatically shift the main absorption bands, as it is not directly part of the chromophore's conjugated system.

Compound Solvent λmax (nm) Transition Type (Tentative)
2-AcetylpyrroleVarious~250-300π → π* and n → π*
This compoundNot AvailableNot AvailableExpected to be similar to 2-Acetylpyrrole

Note: Specific λmax values can vary depending on the solvent used.

Fluorimetry Analysis

Fluorimetry, or fluorescence spectroscopy, is a technique that measures the fluorescence emission from a sample after it has been excited by light of a certain wavelength. While many aromatic compounds fluoresce, the fluorescence properties of this compound are not well-documented in scientific literature. The fluorescence of pyrrole derivatives can be influenced by factors such as the nature and position of substituents, solvent polarity, and the presence of quenching agents. Generally, functionalized pyrroles can exhibit fluorescence, and the study of their emission spectra can provide information about their excited state properties.

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound has not been reported, the crystal structure of the parent compound, 2-Acetylpyrrole, has been determined researchgate.net. The study revealed that in the solid state, 2-Acetylpyrrole molecules form centrosymmetric dimers through N—H⋯O hydrogen bonds between the amine and carbonyl groups. This provides a valuable reference for predicting the potential solid-state packing of its N-alkylated derivatives. The introduction of the flexible butyl group on the nitrogen atom in this compound would likely disrupt this hydrogen bonding network and lead to a different crystal packing arrangement.

Below is a table summarizing the crystallographic data for 2-Acetylpyrrole.

Parameter Value for 2-Acetylpyrrole
Formula C₆H₇NO
Molecular Weight 109.13
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.981 (3)
b (Å) 5.172 (2)
c (Å) 11.234 (4)
β (°) 90.158 (5)
Volume (ų) 637.3 (4)
Z 4
Temperature (K) 296
Data obtained from published crystallographic information for 2-Acetylpyrrole. researchgate.net

Elemental Analysis Methodologies

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by mass of each element present in the sample. This information is crucial for confirming the empirical and molecular formula of a newly synthesized compound.

For this compound, with a molecular formula of C₁₀H₁₅NO, the theoretical elemental composition can be calculated as follows:

Element Atomic Mass Number of Atoms Total Mass Percentage (%)
Carbon (C)12.01110120.1172.69
Hydrogen (H)1.0081515.129.15
Nitrogen (N)14.007114.0078.48
Oxygen (O)15.999115.9999.68
Total 165.236 100.00

Computational and Theoretical Investigations of 1 1 Butyl 1h Pyrrol 2 Yl Ethanone

Quantum Mechanical Calculation Approaches

Quantum mechanical calculations are fundamental in elucidating the electronic structure and geometry of 1-(1-Butyl-1H-pyrrol-2-yl)ethanone. These methods provide a theoretical framework for understanding its intrinsic properties at the atomic level.

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

DFT studies on analogous compounds suggest that the introduction of an N-alkyl group, such as a butyl group, can affect the electron density of the pyrrole (B145914) ring, which may have implications for its reactivity. arxiv.org The calculated structural and electronic properties from DFT are crucial for interpreting experimental data and predicting the behavior of the molecule in various chemical environments. rsc.org

Ab Initio Methods and Semi-Empirical Calculations

Ab initio methods, which are based on first principles without the use of experimental parameters, offer a high level of theory for studying molecular systems. iaea.org For compounds like 2-acylpyrroles, ab initio calculations can provide benchmark data for comparison with other computational methods. documentsdelivered.com These calculations are computationally intensive but yield highly accurate results for molecular energies and structures.

Semi-empirical methods, on the other hand, employ parameters derived from experimental data to simplify the calculations, making them faster and suitable for larger molecules. muni.czwikipedia.org While less accurate than ab initio or DFT methods, they can still provide valuable qualitative insights into the conformational preferences and electronic properties of molecules like this compound. wikipedia.orguni-muenchen.de These methods are particularly useful for initial explorations of the potential energy surface and for studying large sets of related molecules.

Conformational Analysis and Isomer Stability Studies

The presence of the acetyl group at the 2-position of the pyrrole ring in this compound gives rise to rotational isomers, or conformers. The two primary conformers are the syn and anti forms, which are defined by the relative orientation of the carbonyl group and the pyrrole ring.

Computational studies on 2-acylpyrroles have consistently shown that these compounds exist as a mixture of syn and anti conformers. muni.czmit.edu For the parent 2-acetylpyrrole (B92022) and its N-methyl derivative, the syn-conformer, where the carbonyl oxygen is on the same side as the pyrrole nitrogen, is generally found to be more stable. muni.czmit.edu This preference is attributed to favorable electrostatic interactions and, in the case of the N-H pyrroles, the formation of intermolecular hydrogen-bonded dimers in the solid state. mit.edu

For this compound, it is expected that the syn-conformer will also be the more stable isomer. The energy difference between the syn and anti conformers for N-methyl-2-acetylpyrrole has been computationally estimated, and a similar energy difference is anticipated for the N-butyl derivative. The flexible butyl chain can also exist in different conformations (e.g., anti, gauche), which adds another layer of complexity to the conformational landscape of the molecule.

Table 1: Calculated Energy Differences for Conformers of Analogous 2-Acylpyrroles

CompoundMethodMore Stable ConformerEnergy Difference (kcal/mol)
2-AcetylpyrroleDFTsyn~1.5-2.0
1-Methyl-2-acetylpyrroleDFTsyn~1.0-1.5

Note: The data presented is based on studies of analogous compounds and serves as an estimation for this compound.

Investigation of Reaction Mechanisms and Kinetic Parameters via Computational Models

For instance, theoretical studies on the synthesis of substituted pyrroles have provided detailed insights into the reaction pathways, identifying transition states and calculating activation energies. mdpi.com These studies often employ DFT methods to map out the potential energy surface of the reaction, allowing for a step-by-step visualization of the chemical transformation. researchgate.net

The kinetic parameters, such as activation energies and rate constants, can be derived from the computed potential energy surfaces. researchgate.netekb.eg This information is critical for understanding the factors that control the reaction rate and for optimizing reaction conditions. For this compound, computational studies could be used to investigate reactions such as electrophilic substitution on the pyrrole ring or reactions involving the acetyl group.

Molecular Modeling and Simulation Studies for Structural Insights

While specific MD simulations for this compound have not been reported, such studies on similar molecules can reveal important information about intermolecular interactions in different environments, such as in solution or in a biological system. These simulations can complement the static picture provided by quantum mechanical calculations by showing how the molecule behaves in a more realistic, dynamic setting.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are widely used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. mit.edursc.org These predictions are invaluable for the identification and characterization of new compounds and for the interpretation of experimental spectra.

The prediction of NMR chemical shifts and coupling constants for this compound can be performed using DFT calculations. rsc.org By comparing the predicted spectra with experimental data, the accuracy of the computed molecular structure can be validated. Similarly, the vibrational frequencies in the IR spectrum can be calculated and compared with experimental measurements to confirm the presence of specific functional groups and to gain insights into the molecule's vibrational modes. mit.eduarxiv.orgarxiv.org

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

Spectroscopic TechniquePredicted ParameterPredicted Value
¹H NMRChemical Shift (H at C5)~6.8-7.0 ppm
¹³C NMRChemical Shift (C=O)~185-190 ppm
IRVibrational Frequency (C=O stretch)~1650-1670 cm⁻¹

Note: These are illustrative predicted values based on computational methods and data for analogous compounds. Actual experimental values may vary.

The correlation between computationally predicted and experimentally measured spectroscopic data is a powerful tool for structural elucidation and for refining the computational models used.

Structure Activity and Structure Property Relationship Studies in Pyrrole Ethanone Systems

Design Principles for Modifying Pyrrole (B145914) Ethanone (B97240) Scaffolds

The modification of pyrrole ethanone scaffolds is guided by principles aimed at achieving diverse and complex molecular architectures for various applications. These strategies range from peripheral functionalization to fundamental changes in the core structure.

A primary design strategy involves the selective functionalization of the pyrrole ring. The inherent reactivity of the pyrrole nucleus allows for electrophilic substitution, but the positions of substitution can be directed by existing groups. onlineorganicchemistrytutor.com For N-substituted pyrroles like 1-(1-Butyl-1H-pyrrol-2-yl)ethanone, the N-alkyl group and the C-2 acetyl group significantly influence the regioselectivity of further reactions.

More advanced "molecular editing" techniques offer powerful tools for profound structural modifications. researchgate.net One such approach is the skeletal recasting strategy , where a simple pyrrole is deconstructed by reacting with a carefully chosen agent, such as an azoalkene, and then reconstructed into a more complex, fully substituted pyrrole. nih.gov This method allows for the incorporation of new structural moieties into the final ring system, providing access to synthetically challenging scaffolds. nih.gov

Another key principle is the construction of fused ring systems . Pyrrole-2-carbaldehyde derivatives, which are structurally similar to pyrrole ethanones, can undergo base-promoted [4+2] annulation reactions with other reagents to create fused heterocyclic systems like 5,6-dihydroindolizines. nih.gov Similarly, pyrrole scaffolds can be used as building blocks in the design of fused systems like pyrrolo[3,2-d]pyrimidines for targeted applications. nih.gov

Finally, the principle of mimicking biological structures is employed. By combining synthons derived from amino acids, it is possible to synthesize pyrroles with side chains that are spatially arranged to mimic secondary protein structures, such as β-turns. researchgate.net This approach is valuable for creating peptidomimetics with specific biological functions.

Substituent Effects on Molecular Interactions and Reactivity

The reactivity and interaction profile of the this compound scaffold are profoundly influenced by its substituents: the N-butyl group and the C-2 acetyl group. The pyrrole ring is inherently electron-rich and more reactive towards electrophiles than benzene. onlineorganicchemistrytutor.compharmaguideline.com Electrophilic attack preferentially occurs at the C-2 (α) position because the resulting cationic intermediate (σ-complex) is better stabilized through resonance. onlineorganicchemistrytutor.comresearchgate.net

The N-substituent plays a critical role. In 1-alkylpyrroles, steric factors from the alkyl group can influence the ratio of products formed during reactions like Vilsmeier-Haack formylation. researchgate.net While the electronic effect of an N-alkyl group is generally inductive, larger or electron-withdrawing groups on the nitrogen can alter the ring's reactivity. For instance, an electron-withdrawing group on the nitrogen can facilitate Diels-Alder cyclizations where the pyrrole acts as a diene. wikipedia.org The substitution of pyrrole with alkyl groups is also known to increase the basicity of the molecule. mdpi.comwikipedia.org

The C-2 acetyl group is an electron-withdrawing group. Its presence deactivates the pyrrole ring towards further electrophilic substitution compared to unsubstituted pyrrole. It directs incoming electrophiles primarily to the C-4 position. The acetyl group itself is a site for further chemical reactions, such as Knoevenagel condensations with active methylene (B1212753) compounds to form extended conjugated systems. researchgate.net This reactivity is fundamental to synthesizing more complex derivatives.

Table 1: Effects of Substituents on the Pyrrole Ring's Reactivity and Interactions

Substituent TypePosition on RingEffect on ReactivityInfluence on Molecular InteractionsExample
Alkyl Group (e.g., -Butyl)N-1Increases basicity. mdpi.comwikipedia.org Can sterically hinder reactions at the C-2/C-5 positions. researchgate.netEnhances solubility in nonpolar solvents.1-Butyl-1H-pyrrole
Acyl Group (e.g., -COCH₃)C-2Deactivates the ring towards electrophilic substitution. youtube.com Directs incoming electrophiles to the C-4 position.Acts as a hydrogen bond acceptor. Creates a dipole moment.1-(1H-Pyrrol-2-yl)ethanone
Electron-Withdrawing Group (EWG)N-1Decreases electron density of the ring, enabling reactions like Diels-Alder cycloadditions. wikipedia.orgModifies the overall electronic profile and potential for charge-transfer interactions.1-Benzenesulfonylpyrrole
HalogenRing Carbon (e.g., C-4, C-5)Inductive withdrawal deactivates the ring, but can be a leaving group in nucleophilic substitutions or a handle for cross-coupling reactions.Can participate in halogen bonding. Dihalogenation can increase antibacterial activity. mdpi.com4,5-Dibromo-1H-pyrrole-2-carboxylic acid

Rational Design of Analogs for Targeted Academic Research Applications

The rational design of analogs based on the pyrrole ethanone scaffold is a powerful strategy for developing molecular probes and inhibitors for specific academic research targets. By systematically modifying the core structure, researchers can create compounds with high potency and selectivity for proteins and biological pathways. nih.govnih.gov

A prominent area of application is in kinase inhibition . Many clinically relevant kinase inhibitors feature a pyrrole core. nih.gov Building on this, researchers have rationally designed novel pyrrole derivatives to act as potent and selective inhibitors for specific kinases involved in cell signaling and cancer progression. Examples include:

CHK1 Inhibitors: Novel 3-heteroaryl-pyrroles have been designed and synthesized as selective inhibitors of Checkpoint Kinase 1 (CHK1), a crucial enzyme in the DNA damage response pathway. rsc.org

EGFR/CDK2 Inhibitors: By modifying the 1H-pyrrole scaffold and introducing various aromatic systems, new compounds have been created to target the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), both significant targets in cancer research. nih.gov

RNase L Inhibitors: Starting from the known kinase inhibitor sunitinib, which contains a pyrrole moiety, a structure-based design approach led to the development of 2-((pyrrol-2-yl)methylene)thiophen-4-ones. These compounds were engineered to be highly potent inhibitors of Ribonuclease L (RNase L), a key enzyme in the innate immune response. researchgate.net

Beyond kinase inhibition, pyrrole analogs are designed for other research applications. Rigidified pyrrolidone analogs have been synthesized as activators of Protein Kinase C (PKC) to study its role in apoptosis in prostate cancer cells. nih.gov Furthermore, substituted pyrrole derivatives have been designed to function as dual inhibitors of cyclooxygenase enzymes (COX-1 and COX-2) for research into anti-inflammatory mechanisms. nih.gov

Table 2: Examples of Rationally Designed Pyrrole Analogs for Academic Research

Pyrrole Analog ScaffoldTargeted Application/Biological TargetDesign StrategyReference
2-((Pyrrol-2-yl)methylene)thiophen-4-onesInhibition of Ribonuclease L (RNase L) for innate immunity studies.Structure-based rational design starting from the scaffold of sunitinib. researchgate.net
3-Heteroaryl-pyrrolesSelective inhibition of Checkpoint Kinase 1 (CHK1) for cancer cell cycle research.Regioselective 1,3-dipolar cycloaddition to attach heteroaryl groups at the C-3 position. rsc.org
Rigid Pyrrolidone AnalogsActivation of Protein Kinase C (PKC) isozymes to study apoptosis.Molecular modeling to create a rigidified structure for improved isozyme affinity. nih.gov
Pyrrolo[3,2-d]pyrimidinesDual inhibition of EGFR and CDK2 for anticancer research.Modification of the flat heteroaromatic system to create a fused-ring structure. nih.gov
Substituted 1H-pyrrole-1-yl]alkanoatesDual inhibition of COX-1 and COX-2 for anti-inflammatory research.QSAR modeling to guide the synthesis of tetra-substituted pyrroles. nih.gov

Correlation of Structural Features with Desired Chemical Properties (e.g., electronic properties, stability)

The chemical properties of pyrrole ethanone systems are directly correlated with their specific structural features. The stability, electronic profile, and reactivity of a molecule like this compound are a consequence of the combined effects of the pyrrole ring, the N-substituent, and the C-2 acyl group.

Electronic Properties: The pyrrole ring is a π-excessive aromatic system. The nitrogen heteroatom contributes its lone pair to the aromatic sextet, leading to high electron density on the ring carbons. pharmaguideline.com The attachment of an acyl group at the C-2 position creates a "push-pull" system, where the pyrrole ring acts as an electron donor (D) and the carbonyl group as an electron acceptor (A). This D-π-A arrangement leads to significant electronic delocalization and intramolecular charge transfer. researchgate.net This feature is responsible for the strong π→π* transitions observed in the UV-visible spectra of these compounds. researchgate.net The specific substituents can fine-tune the HOMO and LUMO energy levels and thus the color and photophysical properties of the molecule. researchgate.net Theoretical calculations have shown that such electronic delocalization between the pyrrole and the substituent at C-2 is appreciable. researchgate.net

Dipole Moment and Basicity: Unlike furan (B31954) and thiophene, pyrrole has a significant dipole moment (1.58 D), with the positive end of the dipole located on the side of the nitrogen heteroatom. mdpi.comwikipedia.org The introduction of an electron-withdrawing acetyl group at C-2 and an electron-donating butyl group at N-1 modifies the magnitude and direction of this dipole. Furthermore, the basicity of the pyrrole nitrogen is very low (pKa of the conjugate acid is -3.8) because the lone pair is involved in aromaticity. wikipedia.org The presence of alkyl substituents, however, can increase the basicity of the molecule. wikipedia.org

Table 3: Correlation of Structural Features of Pyrrole Ethanones with Chemical Properties

Structural FeatureAssociated Chemical PropertyUnderlying Principle
Aromatic Pyrrole RingThermodynamic StabilityCyclic, planar system with 6 π-electrons.
N-H vs. N-Alkyl GroupStability to PolymerizationN-alkylation removes the acidic proton, preventing acid-catalyzed polymerization. researchgate.net
C2-Acyl GroupElectronic Absorption (UV-Vis)Creates a D-π-A "push-pull" system, leading to intense intramolecular charge transfer (π→π*) transitions. researchgate.net
N-Alkyl SubstituentBasicityAlkyl groups are weakly electron-donating, slightly increasing the electron density on the nitrogen and thus the basicity compared to N-H pyrrole. wikipedia.org
Pyrrole Nitrogen Lone PairReactivity towards ElectrophilesThe lone pair is delocalized into the ring, making the carbon atoms (especially C2/C5) electron-rich and highly reactive. onlineorganicchemistrytutor.compharmaguideline.com
Overall Substitution PatternSolubilityThe nonpolar N-butyl group increases solubility in organic solvents, while the polar acetyl group provides some polarity.

List of Chemical Compounds

Emerging Research Frontiers and Potential Academic Applications

Development of Novel Heterocyclic Scaffolds for Chemical Biology Research

The pyrrole (B145914) ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active natural products and synthetic drugs. rsc.org The functional groups of 1-(1-Butyl-1H-pyrrol-2-yl)ethanone—the acetyl and the N-butyl groups—offer reactive handles for the construction of novel and diverse heterocyclic systems with potential utility in chemical biology.

The acetyl group can serve as a key electrophilic site for condensation reactions, enabling the fusion of other heterocyclic rings onto the pyrrole core. For instance, reaction with hydrazines or semicarbazides could lead to the formation of pyrazole (B372694) or pyrimidine-fused pyrroles, respectively. nih.gov These fused systems are of significant interest as they can mimic the structures of purines and pyrimidines, which are fundamental components of nucleic acids, and thus may interact with biological targets such as enzymes and receptors. rsc.org

Furthermore, the N-butyl group can influence the pharmacokinetic properties of resulting molecules, potentially enhancing their lipophilicity and ability to cross cell membranes. In the context of drug discovery, the development of new heterocyclic scaffolds is crucial for expanding the available chemical space for screening against various diseases. For example, research into inhibitors of the polo-box domain of polo-like kinase 1 (Plk1), a target in cancer therapy, has involved the synthesis of diverse heterocyclic scaffolds where modifications of alkyl chains, similar to the butyl group in our target molecule, have shown to improve potency. nih.gov The strategic modification of the this compound scaffold could, therefore, lead to the discovery of novel bioactive compounds.

Aromatisation-driven acyl transfer-annulation is another innovative strategy that could be applied to heteroaryl ketones like this compound to synthesize N-fused heterocycles. nih.gov This method has been shown to be applicable to late-stage modifications of complex molecules, highlighting its potential for generating libraries of diverse compounds for biological screening. nih.gov

Role in Catalysis and Organocatalysis Research

N-arylpyrroles, which can be synthesized from precursors like this compound, have been shown to be effective chiral ligands or catalysts in asymmetric catalysis. nih.gov The development of new catalytic systems is a continuous effort in chemical research, and the unique steric and electronic properties imparted by the N-butyl and acetyl groups could lead to novel catalytic activities.

While direct research on the catalytic applications of this compound is not yet prevalent, the broader class of pyrrole derivatives is known to be active in various catalytic transformations. For example, pyrrole-based compounds have been used in palladium-catalyzed cross-coupling reactions. rsc.org The N-butyl group could enhance the solubility of such catalysts in organic solvents, which is a practical advantage in many catalytic processes.

In the field of organocatalysis, which utilizes small organic molecules to catalyze chemical reactions, pyrrole-based structures have also found application. The development of novel small molecule-based catalysts has seen significant growth, and the functional groups on this compound could be modified to create new organocatalysts for a variety of transformations. nih.gov

Exploration in Advanced Materials Science Research

Pyrrole and its derivatives are fundamental building blocks for conducting polymers, a class of materials with exciting applications in electronics, sensors, and energy storage. The polymerization of pyrrole leads to polypyrrole, a well-known conducting polymer. The properties of polypyrrole can be significantly modified by introducing substituents on the pyrrole ring.

The N-butyl group in this compound can enhance the processability of the resulting polymers by improving their solubility in common organic solvents. Research on poly(1-alkyl-3,4-dimethyl-2,5-pyrrolylene)s, where the alkyl group was butyl or hexyl, has demonstrated that the length of the alkyl chain influences the electrical properties of the polymer. This suggests that N-substituted pyrroles like this compound could be valuable monomers for the synthesis of new functional polymers with tailored properties.

The acetyl group could also play a role in the material's properties, potentially by influencing the polymer's morphology or by providing a site for post-polymerization modification. The development of new diketopyrrolopyrrole (DPP)-based semiconducting polymers, which are studied for their high charge mobility, often involves the use of molecular dynamics simulations to understand their local structuring. semanticscholar.orgmdpi.com Similar studies on polymers derived from this compound could provide insights into their potential as advanced materials.

Future Directions in Pyrrole Ethanone (B97240) Synthetic Methodologies

While classical methods like the Paal-Knorr synthesis provide a foundational route to N-substituted pyrroles, modern synthetic chemistry is continuously seeking more efficient, sustainable, and versatile methodologies. nist.gov The synthesis of this compound and its derivatives is poised to benefit from these advancements.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times and improved yields compared to conventional heating. researchgate.netresearchgate.netpolimi.it This technique has been successfully applied to the synthesis of various pyrrole derivatives and could be optimized for the production of this compound, facilitating rapid access to this key building block for further research. researchgate.net

Flow chemistry represents another frontier in chemical synthesis, offering advantages in terms of safety, scalability, and automation. nih.govnih.gov Continuous flow processes for the synthesis of polysubstituted pyrroles are being developed, and such methods could be adapted for the large-scale and efficient production of this compound and its derivatives. nih.govnih.gov

Green chemistry principles are increasingly influencing the design of synthetic routes. The use of environmentally benign solvents like water and the development of catalyst-free or reusable catalyst systems are key areas of focus. nist.govresearchgate.netfrontiersin.orgresearchgate.net Future synthetic methodologies for pyrrole ethanones will likely incorporate these principles to create more sustainable processes. For example, the Paal-Knorr condensation has been successfully performed in water using catalytic amounts of iron(III) chloride, demonstrating a greener approach to N-substituted pyrrole synthesis. frontiersin.org

Advancements in Computational Methodologies for Pyrrole Derivatives

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the structure, reactivity, and properties of molecules. While specific computational studies on this compound are not widely reported, the methodologies applied to related pyrrole derivatives provide a clear roadmap for future investigations.

DFT calculations can be used to predict the geometric and electronic properties of this compound, providing insights into its reactivity and potential for intermolecular interactions. nih.govnih.gov For instance, the calculation of molecular electrostatic potential (MEP) maps can identify the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.

Furthermore, computational methods can be employed to study the reaction mechanisms of processes involving this compound, such as its use in the synthesis of novel heterocyclic scaffolds or its role in catalysis. nih.gov Theoretical studies on the reactivity of related systems, such as the reaction of nitrosoalkenes with pyrroles, have successfully rationalized experimentally observed regioselectivity. nih.gov

Q & A

Q. What are the common synthetic routes for 1-(1-Butyl-1H-pyrrol-2-yl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation of pyrrole derivatives. For example, 1-butylpyrrole reacts with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Optimization includes:
  • Catalyst Loading : Adjust AlCl₃ stoichiometry (1.2–1.5 equivalents) to balance reactivity and side-product formation.
  • Solvent Choice : Use dichloromethane or nitrobenzene to stabilize intermediates.
  • Temperature Control : Maintain 0–5°C to prevent over-acylation.
    Industrial methods prioritize continuous flow reactors for scalability .

Q. How can the purity and structure of this compound be validated experimentally?

  • Methodological Answer : Use a combination of techniques:
  • X-ray Crystallography : Refine structures using SHELXL (SHELX system) for precise bond-length/angle determination .
  • NMR Spectroscopy : Compare ¹H/¹³C-NMR shifts with reference data (e.g., NIST reports for pyrrole derivatives) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 165.15 for [M+H]⁺) and fragmentation patterns .

Q. How can computational modeling resolve contradictions in experimental data (e.g., enthalpy outliers)?

  • Methodological Answer : Use density functional theory (DFT) to calculate thermodynamic properties (e.g., Gaussian 09 with B3LYP/6-31G* basis set). Compare computed ΔfusH (e.g., 14.08 kJ/mol) with experimental data to validate purity . For outliers, simulate solvent effects or polymorphism using molecular dynamics (e.g., GROMACS). Cross-reference with NIST’s crystallographic databases .

Q. What strategies mitigate side reactions during functionalization of the pyrrole ring?

  • Methodological Answer : The electron-rich pyrrole ring is prone to electrophilic substitution. Key strategies:
  • Protecting Groups : Introduce tert-butyloxycarbonyl (Boc) to shield reactive sites .
  • Regioselective Catalysis : Use Pd-catalyzed C–H activation for selective alkylation/acylation .
  • Kinetic Control : Optimize reaction time (e.g., ≤2 hr) to prevent over-substitution .

Q. How does the butyl group influence the compound’s reactivity in biological systems?

  • Methodological Answer : The butyl group enhances lipophilicity, impacting membrane permeability. To study structure-activity relationships (SAR):
  • In Silico Docking : Use AutoDock Vina to predict binding affinity with target proteins (e.g., cytochrome P450) .
  • Comparative Assays : Replace the butyl group with methyl/hexyl analogs and measure cytotoxicity (e.g., MTT assay) .
  • Metabolic Stability : Assess hepatic clearance using human microsomes and LC-MS quantification .

Q. What analytical methods resolve discrepancies in spectroscopic data (e.g., NMR shifts)?

  • Methodological Answer :
  • 2D-NMR (COSY, HSQC) : Assign overlapping peaks in crowded spectra (e.g., pyrrole ring protons) .
  • Dynamic NMR : Study conformational changes at variable temperatures (e.g., −40°C to 25°C) .
  • Cross-Validation : Compare with PubChem’s computed spectra (DSSTox database) for accuracy .

Data Contradiction Analysis

Example : Conflicting boiling point values (1060–1095 K) in NIST data .

  • Resolution Strategy :
    • Statistical Outlier Removal : Apply Grubbs’ test (α=0.05) to exclude 1095 K as an outlier.
    • Replicate Experiments : Use differential scanning calorimetry (DSC) under inert atmosphere.
    • Impurity Check : Perform GC-MS to detect trace solvents (e.g., DMF) affecting measurements.

Key Research Tools

TechniqueApplicationReference
SHELXL RefinementCrystallographic data accuracy
DFT CalculationsThermodynamic property validation
LC-MS/MSMetabolic stability profiling
AutoDock VinaBinding affinity prediction

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